"N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide" CAS number 1157457-17-4
"N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide" CAS number 1157457-17-4
An In-depth Technical Guide to N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide (CAS: 1157457-17-4)
Executive Summary
N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide is a substituted benzamide that serves as a crucial intermediate in the synthesis of advanced pharmaceutical compounds. Its molecular architecture, featuring a brominated aniline moiety and a cyanobenzoyl group, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its primary application as a precursor in the development of targeted therapeutics, particularly kinase inhibitors for oncology.[1] This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this high-value chemical entity.
Compound Identification and Physicochemical Properties
N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide is identified by the CAS number 1157457-17-4.[2] Its structure consists of a 3-cyanobenzamide core attached to a 5-bromo-2-methylphenyl ring. The presence of the bromo- group provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the cyano- and methyl- groups influence the compound's steric and electronic properties, which are critical for its role in constructing more complex molecular targets.
Chemical Structure
Caption: Chemical structure of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide.
Physicochemical Data Summary
The key properties of the compound are summarized in the table below, compiled from various chemical data providers.[3][4][5]
| Property | Value | Source |
| CAS Number | 1157457-17-4 | [2] |
| Molecular Formula | C₁₅H₁₁BrN₂O | [3] |
| Molecular Weight | 315.17 g/mol | [3] |
| MDL Number | MFCD12719083 | [2][5] |
| Exact Mass | 314.005 g/mol | [3] |
| LogP | 3.95 | [3] |
| Topological Polar Surface Area (PSA) | 52.89 Ų | [3] |
| Hazard Codes | Xi (Irritant) | [3] |
Synthesis and Mechanistic Rationale
The synthesis of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide is most efficiently achieved via an amide coupling reaction between 3-cyanobenzoic acid and 5-bromo-2-methylaniline. This approach is a cornerstone of medicinal chemistry for constructing the robust amide linkage. The protocol described below is a self-validating system based on standard, high-yield synthetic methodologies.
Synthetic Scheme
Caption: General synthetic pathway for N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide.
Detailed Experimental Protocol (Acyl Chloride Method)
This protocol prioritizes reactivity and ease of purification by proceeding through an acyl chloride intermediate.
Step 1: Activation of 3-Cyanobenzoic Acid
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To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-cyanobenzoic acid (1.0 eq).
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Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
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Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
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Causality Insight: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acyl chloride. DMF catalyzes this transformation by forming the Vilsmeier reagent in situ, which is the active acylating agent.
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After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude 3-cyanobenzoyl chloride, which is typically used in the next step without further purification.
Step 2: Amide Coupling Reaction
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In a separate flask, dissolve 5-bromo-2-methylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of the crude 3-cyanobenzoyl chloride (from Step 1) in the same anhydrous solvent to the aniline solution.
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Causality Insight: The reaction is performed at 0 °C to control its exothermicity. The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting aniline.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
Step 3: Work-up and Purification
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
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Self-Validation: The acid wash removes unreacted aniline and the base, while the bicarbonate wash removes any remaining acidic species. The brine wash removes residual water.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
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Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford the pure N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide.
Application in Medicinal Chemistry and Drug Discovery
The primary value of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide lies in its role as a key intermediate for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a common driver of cancer cell proliferation and survival.
Role as a Core Scaffold
The benzamide structure is a well-established scaffold in medicinal chemistry. The specific functionalities of this compound are strategically positioned for building more complex, biologically active molecules.
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The Bromo Group: This is the most critical feature for downstream elaboration. It serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aromatic, heteroaromatic, or aliphatic groups. This modularity is essential for exploring the structure-activity relationship (SAR) during lead optimization.
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The Amide Linker: Provides structural rigidity and acts as a hydrogen bond donor and acceptor, which is crucial for binding to the hinge region of many kinase active sites.
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The Cyanophenyl Moiety: The cyano group can engage in specific interactions within a protein's binding pocket and influences the overall electronics and solubility of the final compound.
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The Methyl Group: The ortho-methyl group on the aniline ring imparts a conformational twist to the molecule. This steric influence can be critical for achieving selective binding to a target kinase over other closely related kinases, thereby reducing off-target effects and improving the safety profile of the potential drug.[6][7]
Workflow in Kinase Inhibitor Development
Caption: Role as a key intermediate in a typical drug discovery workflow.
This compound serves as a foundational fragment in fragment-based drug design or as a core structure in lead optimization campaigns. For instance, related benzamide structures have been successfully employed in the design of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[8] The ability to rapidly generate a library of analogues by modifying the bromo- position is a key advantage that accelerates the discovery of potent and selective drug candidates.
Safety and Handling
According to available data, N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide is classified with the hazard code "Xi," indicating it is an irritant.[3] Standard laboratory safety protocols should be strictly followed when handling this compound.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[9]
Conclusion
N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide (CAS: 1157457-17-4) is more than a simple organic molecule; it is a strategically designed building block that holds significant value for the pharmaceutical industry. Its well-defined structure, featuring a reactive bromine handle and other key pharmacophoric elements, makes it an ideal starting point for the synthesis of complex kinase inhibitors. The robust and scalable synthesis protocol further enhances its utility in drug discovery programs. This guide has provided the essential technical details and scientific context for researchers to effectively utilize this compound in their pursuit of novel therapeutics.
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Huang, S., et al. (2016). United States Patent US 9,289,421 B2. Google Patents. Retrieved January 6, 2026, from [Link]
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MySkinRecipes. (n.d.). N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide. Retrieved January 6, 2026, from [Link]
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Raza, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved January 6, 2026, from [Link]
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